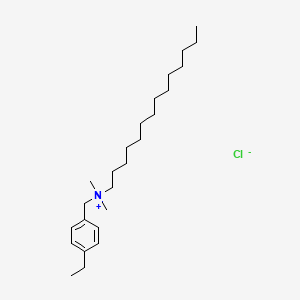

Tetradecyldimethyl(ethylbenzyl)ammonium chloride

Vue d'ensemble

Description

Tetradecyldimethyl(ethylbenzyl)ammonium chloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness in disinfecting and sanitizing surfaces, making it a valuable component in various industrial and medical applications. The compound’s chemical formula is C25H46ClN, and it appears as a white crystalline powder or solid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetradecyldimethyl(ethylbenzyl)ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of tetradecylamine with dimethyl sulfate to form tetradecyldimethylamine. This intermediate is then reacted with ethylbenzyl chloride to produce the final quaternary ammonium compound.

-

Step 1: Formation of Tetradecyldimethylamine

Reactants: Tetradecylamine, Dimethyl sulfate

Conditions: The reaction is carried out in an organic solvent such as toluene or ethanol, under reflux conditions.

:Equation: C14H29NH2+(CH3)2SO4→C14H29N(CH3)2+H2SO4

-

Step 2: Quaternization

Reactants: Tetradecyldimethylamine, Ethylbenzyl chloride

Conditions: The reaction is conducted in an organic solvent like acetone or ethanol, at elevated temperatures.

:Equation: C14H29N(CH3)2+C8H9Cl→C25H46ClN

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization and filtration to ensure high purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: Tetradecyldimethyl(ethylbenzyl)ammonium chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding alcohol and amine.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxides, and other nucleophilic species.

Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted ammonium compounds.

Hydrolysis Products: Ethylbenzyl alcohol and tetradecyldimethylamine.

Applications De Recherche Scientifique

Synthesis of Tetradecyldimethyl(ethylbenzyl)ammonium Chloride

The synthesis of TDBAC typically involves a two-step process:

- Step 1: The reaction of dimethylamine with chlorotetradecane under microwave conditions to yield tetradecyldimethylamine.

- Step 2: The addition of benzyl chloride to tetradecyldimethylamine results in the formation of TDBAC. This method is noted for reducing organic solvent consumption and enhancing yield through microwave-assisted synthesis, achieving over 90% productivity in a significantly shorter time compared to traditional methods .

Biocidal Applications

TDBAC is primarily recognized for its effectiveness as a biocide. It is used in various formulations aimed at disinfecting surfaces and controlling microbial growth in industrial and domestic settings.

Disinfection and Antimicrobial Activity

- Efficacy Against Pathogens: TDBAC demonstrates potent antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum bactericidal concentrations (MBC) reported at 0.665 mg/L and 1.725 mg/L, respectively .

- Application in Water Treatment: It is extensively utilized in industrial water systems for sterilization and algae removal, particularly effective within a pH range of 4 to 9, making it suitable for various environmental conditions .

Algaecide Properties

TDBAC has shown promising results as an algaecide, particularly against species like Scenedesmus obliquus. Concentrations between 1.5 mg/L and 2.5 mg/L have been effective in achieving high algaecidal rates (up to 97.1% after 72 hours) under controlled conditions . This application is crucial for maintaining water quality in recreational ponds and industrial water systems.

Industrial Applications

TDBAC's surfactant properties make it valuable in several industrial applications:

- Cleaning Agents: It is commonly incorporated into cleaning products due to its ability to emulsify oils and fats, providing effective cleaning solutions for both household and institutional use .

- Agricultural Use: TDBAC is utilized as a pesticide adjuvant, enhancing the efficacy of agricultural chemicals by improving their wetting and spreading properties on plant surfaces .

Efficacy in Industrial Water Systems

A study conducted on the application of TDBAC in cooling water systems demonstrated significant reductions in bacterial counts and improved overall system hygiene. The compound was found to be effective at low concentrations, minimizing chemical usage while maintaining high levels of microbial control .

Use in Veterinary Hygiene

TDBAC has been approved for use in veterinary hygiene applications across the European Economic Area (EEA), where it serves as a disinfectant for animal housing and equipment, contributing to improved animal health standards .

Safety Profile and Environmental Impact

According to regulatory assessments, TDBAC does not meet hazard criteria under GHS classification, indicating a favorable safety profile when used as directed . Additionally, its synthesis method emphasizes reduced organic solvent use, aligning with green chemistry principles aimed at minimizing environmental impact.

Mécanisme D'action

Tetradecyldimethyl(ethylbenzyl)ammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This results in the death of the microorganisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

Dodecyltrimethylammonium Chloride: Commonly used in fabric softeners and hair conditioners.

Uniqueness

Tetradecyldimethyl(ethylbenzyl)ammonium chloride is unique due to its specific alkyl chain length and the presence of the ethylbenzyl group, which enhances its antimicrobial efficacy and solubility in organic solvents. This makes it particularly effective in applications requiring strong antimicrobial action and compatibility with organic systems.

By understanding the properties, synthesis, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from healthcare to industrial processes.

Activité Biologique

Tetradecyldimethyl(ethylbenzyl)ammonium chloride, often referred to as TDEBAC, is a quaternary ammonium compound (QAC) known for its antimicrobial properties. This compound has garnered attention in various fields, including pharmaceuticals, disinfectants, and environmental studies due to its efficacy against a wide range of microorganisms.

Chemical Structure and Properties

TDEBAC belongs to a class of compounds characterized by a long hydrophobic alkyl chain (C14) and a positively charged nitrogen atom. This structure contributes to its surfactant properties, allowing it to interact effectively with microbial cell membranes.

The antimicrobial activity of TDEBAC is primarily attributed to its ability to disrupt microbial cell membranes. The mechanism involves:

- Membrane Disruption : TDEBAC binds to phospholipids and proteins in the microbial cell membrane, leading to increased permeability and eventual cell lysis .

- Microbiocidal Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and viruses .

- Optimal Chain Length : The effectiveness of QACs like TDEBAC peaks with alkyl chain lengths between C12 and C16, making it particularly potent against various bacterial strains .

Antimicrobial Efficacy

TDEBAC has been shown to possess broad-spectrum antimicrobial properties:

- Bacterial Activity : Studies demonstrate that TDEBAC is effective against pathogens such as Staphylococcus aureus and Escherichia coli. Its biocidal activity is enhanced in hard water conditions when used in combination with other QACs .

- Fungal Activity : The compound also displays antifungal properties, making it suitable for use in various disinfectant formulations .

Case Studies and Research Findings

Several studies have investigated the biological activity of TDEBAC:

- Case Study on Respiratory Issues : A study documented cases of asthma linked to exposure to QACs, including TDEBAC. Workers exposed to cleaning products containing these compounds reported respiratory difficulties, highlighting the need for caution in occupational settings .

- Environmental Impact : Research indicates that QACs like TDEBAC can accumulate in aquatic environments, raising concerns about their ecological effects. Monitoring data suggest that concentrations may exceed permissible limits in some areas, necessitating further investigation into their long-term environmental impact .

- Toxicological Assessments : Toxicity studies have shown varying degrees of acute toxicity related to QACs. For example, the LD50 values for similar compounds range from 1500 mg/kg to 7700 mg/kg in animal models, indicating potential risks associated with high concentrations .

Antimicrobial Efficacy of TDEBAC Against Various Microorganisms

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | High | |

| Candida albicans | Moderate | |

| Influenza virus | Limited |

Toxicity Data for Quaternary Ammonium Compounds

Propriétés

IUPAC Name |

(4-ethylphenyl)methyl-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25;/h18-21H,5-17,22-23H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDOMSFIXQWROY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872364 | |

| Record name | N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27479-29-4, 2241747-27-1 | |

| Record name | Dimethyl ethylbenzyl myristyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, ar-ethyl-N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylbenzyl)dimethyltetradecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ETHYLBENZYL MYRISTYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B352L6576U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.